Cas no 681170-83-2 (ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate)

Ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a benzothiazole moiety linked to a substituted thiophene carboxylate ester. This structure imparts potential utility in pharmaceutical and materials science applications due to its fused aromatic systems and functionalized backbone. The benzothiazole group may enhance binding affinity in biological targets, while the thiophene-ester framework offers synthetic versatility for further derivatization. Its rigid, planar architecture suggests possible applications in optoelectronic materials or as a scaffold for bioactive molecule development. The compound's stability and defined stereochemistry make it suitable for precise molecular design. Careful handling is advised due to the reactive ester and amide functionalities.
ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate structure
681170-83-2 structure
Product Name:ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate
CAS No:681170-83-2
MF:C17H16N2O3S2
MW:360.450541496277
CID:5910517
PubChem ID:4351777
Update Time:2025-11-01

ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate
    • 3-Thiophenecarboxylic acid, 2-[(6-benzothiazolylcarbonyl)amino]-4,5-dimethyl-, ethyl ester
    • ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate
    • Z27476451
    • 681170-83-2
    • ethyl 2-(1,3-benzothiazole-6-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
    • VU0488485-1
    • AKOS000936053
    • F0537-0640
    • Inchi: 1S/C17H16N2O3S2/c1-4-22-17(21)14-9(2)10(3)24-16(14)19-15(20)11-5-6-12-13(7-11)23-8-18-12/h5-8H,4H2,1-3H3,(H,19,20)
    • InChI Key: YRRSLXIZIXPWGX-UHFFFAOYSA-N
    • SMILES: C1(NC(C2C=C3SC=NC3=CC=2)=O)SC(C)=C(C)C=1C(OCC)=O

Computed Properties

  • Exact Mass: 360.06023472g/mol
  • Monoisotopic Mass: 360.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.378±0.06 g/cm3(Predicted)
  • Boiling Point: 453.4±45.0 °C(Predicted)
  • pka: 12.00±0.70(Predicted)

ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate Pricemore >>

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Additional information on ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate

Recent Advances in the Study of Ethyl 2-(1,3-Benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate (CAS: 681170-83-2)

The compound ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate (CAS: 681170-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a benzothiazole core linked to a thiophene carboxylate moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, particularly in the context of oncology and neurodegenerative diseases.

One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate effectively targets the ATP-binding site of certain tyrosine kinases, leading to apoptosis in multiple cancer cell lines. The study utilized X-ray crystallography to elucidate the binding mode of the compound, revealing critical interactions with conserved amino acid residues in the kinase domain.

In addition to its anticancer properties, recent research has explored the neuroprotective effects of this compound. A preclinical study conducted by researchers at the University of Cambridge in 2024 highlighted its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. The compound's benzothiazole moiety was found to interfere with the formation of toxic oligomers, suggesting its potential as a therapeutic agent for neurodegenerative disorders. Further in vivo studies are underway to assess its pharmacokinetics and blood-brain barrier penetration.

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate has also seen advancements. A novel, scalable synthetic route was reported in *Organic Process Research & Development* in early 2024, which significantly improved the yield and purity of the compound. This method employs a Pd-catalyzed coupling reaction between 6-amino-1,3-benzothiazole and a functionalized thiophene derivative, followed by esterification. The optimized protocol reduces the use of hazardous reagents and minimizes waste generation, aligning with green chemistry principles.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization. Current efforts are focused on designing derivatives with improved bioavailability and selectivity. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the progression of this compound into clinical trials within the next few years.

In conclusion, ethyl 2-(1,3-benzothiazole-6-amido)-4,5-dimethylthiophene-3-carboxylate represents a multifaceted molecule with significant therapeutic potential. Its dual applications in oncology and neurology, coupled with recent synthetic advancements, position it as a valuable scaffold for future drug discovery campaigns. Continued research will be essential to fully unlock its clinical benefits and overcome existing limitations.

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